- Synthesis of (11S)-(+)- and (11R)-(-)-jalapinolic acids. A revision of chemical structures of merremosides B and DChemical & Pharmaceutical Bulletin, 1989, 37(1), 260-2,
Cas no 947-05-7 (Oxacyclotridecan-2-one)

Oxacyclotridecan-2-one structure
Product name:Oxacyclotridecan-2-one
Oxacyclotridecan-2-one Chemical and Physical Properties
Names and Identifiers
-
- Oxacyclotridecan-2-one
- OMEGA-DODECALACTONE
- 12-dodecanolide
- 1-oxacyclotridecan-2-one
- 2-oxacyclotridecan-1-one
- dodecan-12-olide
- Dodecanolactone
- Dodecanoic acid, 12-hydroxy-, λ-lactone (6CI, 7CI)
- 1,12-Dodecanolide
- 12-Dodecanolactone
- 12-Hydroxydodecanoic acid lactone
- Cyclododecanolactone
- Dodecalactone
- Dodecanolide
- λ-Lauryllactone
- ω-Dodecanolactone
- ω-Lauryllactone
-
- MDL: MFCD00075426
- Inchi: 1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2
- InChI Key: DQGSJTVMODPFBK-UHFFFAOYSA-N
- SMILES: O=C1CCCCCCCCCCCO1
Computed Properties
- Exact Mass: 198.16200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.1
- Tautomer Count: 2
Experimental Properties
- Color/Form: Not determined
- Density: 0.981 g/mL at 25 °C(lit.)
- Melting Point: 2-3 °C (lit.)
- Boiling Point: 150-151 °C/23 mmHg(lit.)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.472(lit.)
- PSA: 26.30000
- LogP: 3.44420
- Solubility: Not determined
Oxacyclotridecan-2-one Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
Oxacyclotridecan-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Oxacyclotridecan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 348961-1G |
Oxacyclotridecan-2-one |
947-05-7 | 98% | 1G |
¥465.01 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-236256-1 g |
Oxacyclotridecan-2-one, |
947-05-7 | 1g |
¥451.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 348961-10G |
Oxacyclotridecan-2-one |
947-05-7 | 10g |
¥4699.59 | 2023-12-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236256-1g |
Oxacyclotridecan-2-one, |
947-05-7 | 1g |
¥451.00 | 2023-09-05 | ||
A2B Chem LLC | AB78017-1g |
Oxacyclotridecan-2-one |
947-05-7 | 98% | 1g |
$191.00 | 2024-04-19 | |
A2B Chem LLC | AB78017-10g |
Oxacyclotridecan-2-one |
947-05-7 | 98% | 10g |
$1487.00 | 2024-04-19 |
Oxacyclotridecan-2-one Production Method
Production Method 1
Production Method 2
Production Method 3
Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform ; 18 h, reflux
Reference
- The first example of macrolactonization of ω-hydroxy acids catalyzed by calcined Mg-Al hydrotalciteARKIVOC (Gainesville, 2005, (6), 428-435,
Production Method 4
Reaction Conditions
1.1 Reagents: [1,1′-Biphenyl]-2,2′-dicarboperoxoic acid Solvents: 1,2-Dichloroethane ; 48 h, 60 °C
Reference
- A one-pot and two-stage Baeyer-Villiger reaction using 2,2'-diperoxyphenic acid under biomolecule-compatible conditionsGreen Chemistry, 2022, 24(5), 2232-2239,
Production Method 5
Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 3 h, 90 °C
Reference
- Tetrabutylammonium bromidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-7,
Production Method 6
Reaction Conditions
1.1 Reagents: Benzoic acid, 4-(trifluoromethyl)-, anhydride with 4-(trifluoromethyl)benzoic ac… Catalysts: Chlorotrimethylsilane , (T-4)-Dichlorobis(1,1,1-trifluoromethanesulfonato-κO)titanium Solvents: Dichloromethane
Reference
- Method for preparation of lactones, Japan, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 1 h, 150 °C
Reference
- Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diolsTetrahedron Letters, 2009, 50(49), 6823-6825,
Production Method 8
Production Method 9
Production Method 10
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Reference
- Synthesis of iodine-125 labeled phorbol ester. A useful gamma-emitting analog of 12-O-tetradecanoylphorbol-13-acetateJournal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(9), 1061-70,
Production Method 11
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0.3 - 4 h, rt
Reference
- Ynamide-Mediated MacrolactonizationACS Catalysis, 2020, 10(9), 5230-5235,
Production Method 12
Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
- From azido acids to macro lactams and macro lactonesJournal of the Chemical Society, 1988, (4), 270-2,
Production Method 13
Reaction Conditions
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Toluene ; heated
Reference
- Dibutylboryl trifluoromethanesulfonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-6,
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
Reference
- A new synthetic method of macrocyclic lactones from ω-iodoalkyl acrylatesChemistry Letters, 1994, (10), 1789-92,
Production Method 15
Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
- N-Nitrosation and N-nitration of lactams. From macrolactams to macrolactonesTetrahedron, 1989, 45(3), 863-8,
Production Method 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
- Novel synthesis of macrocyclic lactones from ω-carboxyalkylsulfonium saltsChemistry Letters, 1988, (11), 1931-2,
Production Method 17
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 3.5 w, rt
Reference
- Sex pheromone derivatives, and methods and uses thereof for detection and mitigation of Emerald Ash Borer beetle infestations of Ash trees, Canada, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: 2,3,4,5,6-Pentafluorobenzenecarboperoxoic acid Solvents: Dichloromethane , 1,2-Dichloroethane ; 1 h, 50 °C; 11 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 5 min, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 5 min, 50 °C
Reference
- Pentafluoroperbenzoic acid as the efficient reagent for Baeyer-Villiger oxidation of cyclic ketonesMendeleev Communications, 2018, 28(6), 644-645,
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: 1,4-Dioxane , Water ; 24 h, 55 °C
Reference
- Baeyer-Villiger oxidation of cyclic ketones using aqueous hydrogen peroxide catalyzed by potassium salts of tungstophosphoric acidChemistry Letters, 2014, 43(6), 941-943,
Production Method 20
Oxacyclotridecan-2-one Raw materials
- 1,12-Dodecanediol
- Perchlorate (8CI,9CI)
- 12-Hydroxylauric Acid
- Cyclododecanone
- Azacyclotridecan-2-one, 1-nitro-
- Dodecanoic acid, 12-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Dodecanoic acid, 12-bromo-, potassium salt (1:1)
- (11-Carboxyundecyl)diphenylsulfonium
- AZACYCLOTRIDECAN-2-ONE, 1-NITROSO-
- 1-[Methyl[(4-methylphenyl)sulfonyl]amino]ethenyl 12-hydroxydodecanoate
- 2-Propenoic acid, 9-iodononyl ester
- Cyclododecanol
Oxacyclotridecan-2-one Preparation Products
Oxacyclotridecan-2-one Related Literature
-
José Antonio Morales-Serna,Ericka Sánchez,Ricardo Velázquez,Jorge Bernal,Eréndira García-Ríos,Rubén Gavi?o,Guillermo Negrón-Silva,Jorge Cárdenas Org. Biomol. Chem. 2010 8 4940
-
Rachel S. Heath,Rebecca E. Ruscoe,Nicholas J. Turner Nat. Prod. Rep. 2022 39 335
-
Verena Resch,Ulf Hanefeld Catal. Sci. Technol. 2015 5 1385
-
Li Li,Qiong Wu,Youyong Wang,Morteza Soleimani Aghdam,Zhaojun Ban,Xiaochen Zhang,Hongyan Lu,Dong Li,Jiawei Yan,Jarukitt Limwachiranon,Zisheng Luo RSC Adv. 2019 9 14093
-
5. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a reviewPeter McMichael,Xavier Schultze,Henri Cramail,Frédéric Peruch Polym. Chem. 2023 14 3783
947-05-7 (Oxacyclotridecan-2-one) Related Products
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